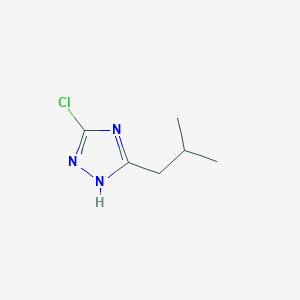

3-chloro-5-(2-methylpropyl)-1H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

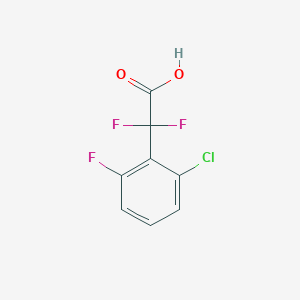

The compound “3-chloro-5-(2-methylpropyl)-1H-1,2,4-triazole” is an organic molecule that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring contains two carbon atoms and three nitrogen atoms. The molecule also has a chlorine atom and a 2-methylpropyl (or isobutyl) group attached to the triazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazole ring is a planar, aromatic ring, which means it is flat and has a cyclic, overlapping arrangement of p-orbitals. The chlorine atom and the 2-methylpropyl group would be attached to this ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the 1,2,4-triazole ring, the chlorine atom, and the 2-methylpropyl group. The triazole ring is aromatic and relatively stable, but it can participate in reactions with electrophiles. The chlorine atom is a good leaving group, which means it can be replaced by other groups in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar triazole ring and the polarizable chlorine atom might make the compound somewhat polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

- 3-Chloro-5-isobutyl-1H-1,2,4-triazole exhibits antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other microorganisms. The compound’s structure allows it to interact with biological receptors, making it a promising candidate for developing new antimicrobial agents .

- The 1,2,4-triazole scaffold, including 3-chloro-5-isobutyl-1H-1,2,4-triazole , has shown promise in cancer research. It acts as a pharmacophore, interacting with biological targets. Some derivatives of this compound exhibit cytotoxic activity against cancer cell lines, making them potential candidates for anticancer drug development .

- Researchers have explored the anti-inflammatory and antioxidant effects of 1,2,4-triazoles. These compounds, including 3-chloro-5-isobutyl-1H-1,2,4-triazole , may play a role in managing inflammation-related conditions and oxidative stress .

- The 1,2,4-triazole derivatives have been investigated for their analgesic properties. While more research is needed, these compounds could contribute to pain management strategies .

- The unique structure of 1,2,4-triazoles makes them interesting candidates for agrochemicals. Researchers explore their potential as pesticides, herbicides, and growth regulators .

- Beyond pharmaceutical applications, 1,2,4-triazoles find use in materials science and organic catalysis. Their versatile reactivity and stability make them valuable building blocks for designing functional materials and catalysts .

Antimicrobial Activity

Anticancer Potential

Anti-inflammatory and Antioxidant Properties

Analgesic Activity

Agrochemical Applications

Materials Science and Organic Catalysts

Wirkmechanismus

Target of Action

3-chloro-5-isobutyl-1H-1,2,4-triazole is a unique heterocyclic compound that is present in an array of pharmaceuticals and biologically important compounds . The primary targets of this compound are biological receptors with which it interacts through hydrogen-bonding and dipole interactions .

Mode of Action

The interaction of 3-chloro-5-isobutyl-1H-1,2,4-triazole with its targets results in significant changes. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This binding can lead to the inhibition or activation of the enzyme, thereby altering the biochemical processes within the cell.

Biochemical Pathways

The biochemical pathways affected by 3-chloro-5-isobutyl-1H-1,2,4-triazole are diverse and depend on the specific targets of the compound. For instance, 1,2,4-triazoles have been shown to have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound may affect a variety of biochemical pathways, from those involved in bacterial cell wall synthesis to those involved in inflammation and cancer cell proliferation.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-chloro-5-(2-methylpropyl)-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3/c1-4(2)3-5-8-6(7)10-9-5/h4H,3H2,1-2H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIASRYBLPCJHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=NN1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-5-isobutyl-1H-1,2,4-triazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Tert-butylphenoxy)ethyl]indole-2,3-dione](/img/structure/B2509192.png)

![N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509193.png)

![2-Ethyl-5-(furan-2-yl(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2509195.png)

![1-(2-(2-hydroxyethoxy)ethyl)-2-imino-10-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2509200.png)

![3-(4-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2509201.png)

methylidene}amino 4-methylbenzoate](/img/structure/B2509204.png)

![N-(3-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2509206.png)

![5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2509209.png)

![N-(1-cyanocyclopropyl)-2-[N-(2-phenylethyl)acetamido]acetamide](/img/structure/B2509211.png)

![N~2~-(furan-2-ylmethyl)-N-[2-(methoxycarbonyl)phenyl]-alpha-asparagine](/img/structure/B2509214.png)